* For research use only. Not for human or veterinary use.
Description
Table 1: Key Chemical Information
Property
Description
Molecular Formula
C17H14ClN3O5S2
Molecular Weight
~439.89 g/mol
Stereochemistry
Z-configuration around the imino double bond
Functional Groups
Sulfamoyl, imino, ester
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this exact molecule are unavailable in the provided sources, similar benzo[d]thiazole derivatives are synthesized using the following general steps:
Formation of the Benzo[d]thiazole Core:
Starting with aminothiophenols, cyclization reactions with carboxylic acids or their derivatives form the benzo[d]thiazole framework.
Introduction of Functional Groups:
Sulfamoylation is achieved by reacting with sulfonyl chlorides.
The imino group is introduced via condensation reactions with benzoyl derivatives.
Esterification is carried out using methylating agents like methyl iodide or dimethyl sulfate.
Purification and Characterization:
The final product is purified using recrystallization or chromatography.
Structural confirmation is done using spectroscopic techniques such as NMR, IR, and mass spectrometry.
Biological Significance
Benzo[d]thiazole derivatives have been widely studied for their pharmacological properties. Although specific data for this compound are not available, related molecules exhibit:
Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial enzymes.
Anticancer Potential: Some derivatives target cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Anti-inflammatory Properties: Likely through inhibition of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways.
Potential Applications
Drug Development:
The presence of sulfamoyl and imino groups suggests potential as enzyme inhibitors, particularly in anti-inflammatory or antimicrobial therapies.
Molecular Docking Studies:
Computational studies can predict its binding affinity to biological targets such as kinases or proteases.
Challenges
Limited experimental data on toxicity, metabolic stability, and pharmacokinetics.
Need for further optimization to improve bioavailability and selectivity.